molecular formula C19H16N2O5 B2805086 N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-89-2

N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2805086
CAS No.: 2034389-89-2
M. Wt: 352.346
InChI Key: WHMWEYLJKHIZOP-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the formation of the coumarin core One common approach is the Pechmann condensation, where phenols react with β-keto esters under acidic conditions to form coumarins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: The coumarin core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions often require strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include various coumarin derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: Biologically, N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown promise in various assays. It can act as an enzyme inhibitor, modulating biological pathways and potentially serving as a lead compound for therapeutic agents.

Medicine: In medicine, this compound has been studied for its potential anticoagulant and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for developing new treatments for conditions such as cardiovascular diseases and arthritis.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzymes involved in inflammatory responses or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)cyclo-hexane-carboxamide

  • N-(2-oxo-2H-chromen-3-yl)acetic acid

  • N-(2-oxo-2H-chromen-3-yl)benzamide

Uniqueness: N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide stands out due to its unique combination of the coumarin core and the tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-17(14-5-3-8-20-18(14)25-13-7-9-24-11-13)21-15-10-12-4-1-2-6-16(12)26-19(15)23/h1-6,8,10,13H,7,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMWEYLJKHIZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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